4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Overview
Description
The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. Pyrrole rings are known to be a part of many biologically active compounds and are found in many natural products .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings including a pyrrole ring and a triazole ring. The exact structure would depend on the specific arrangement and bonding of these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring. Pyrrole is aromatic and thus relatively stable, but it can undergo reactions such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrole compounds are typically polar and can participate in hydrogen bonding .Scientific Research Applications
Anticancer Activity
Pyrrole derivatives have shown potential as anticancer agents by inhibiting various enzymes and receptors involved in cancer cell proliferation .
Biological Activity
Some pyrrole derivatives exhibit antibacterial, antifungal, and antitubercular properties, suggesting potential use in developing new medicines .
Medicinal Chemistry
Pyrroles are key components in medicinal hetero-aromatics and can be part of compounds with cytotoxic activity against cancer cell lines .
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, a thiophene ring, and a pyrrole ring. Compounds containing these structures have been known to exhibit a wide range of biological activities . .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Compounds with similar structures have been known to exhibit a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-3-(3-pyrrol-1-ylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-14-10(12-13-11(14)16)9-8(4-7-17-9)15-5-2-3-6-15/h2-7H,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMNFCIWDFAJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)N3C=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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